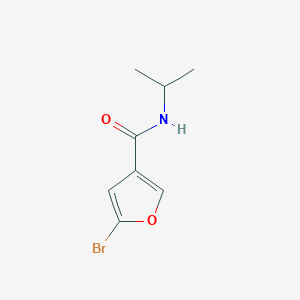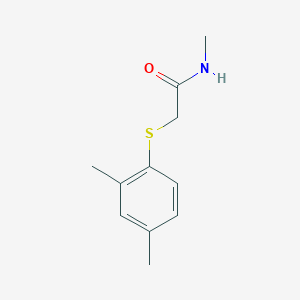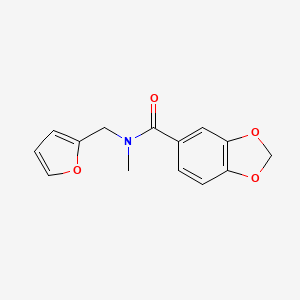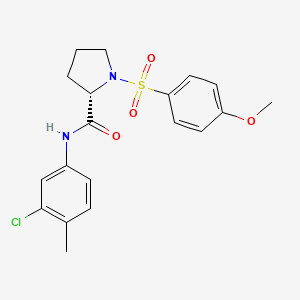![molecular formula C14H13ClN2O B7475556 N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide, commonly known as Cmpd-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Cmpd-1 is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
Cmpd-1 has been shown to exert its therapeutic effects through various mechanisms of action, including the inhibition of protein kinase CK2, the inhibition of histone deacetylases (HDACs), and the activation of AMP-activated protein kinase (AMPK). CK2 is a protein kinase that is overexpressed in many cancers and is involved in the regulation of cell growth and proliferation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. AMPK is a protein kinase that plays a key role in energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
Cmpd-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of amyloid-beta plaques, the protection of dopaminergic neurons, and the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cmpd-1 in lab experiments is its high purity and yield. Another advantage is its ability to exert its therapeutic effects through various mechanisms of action, which can provide insights into the underlying mechanisms of diseases. However, one limitation is the lack of in vivo studies, which can limit the translation of Cmpd-1 into clinical applications.
Zukünftige Richtungen
There are many future directions for the study of Cmpd-1, including the optimization of its synthesis method, the development of analogs with improved potency and selectivity, the evaluation of its in vivo efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. Additionally, the combination of Cmpd-1 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
Cmpd-1 can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling agent and a base such as triethylamine. Both methods have been reported to yield high purity and yield of Cmpd-1.
Wissenschaftliche Forschungsanwendungen
Cmpd-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Cmpd-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Cmpd-1 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In Parkinson's disease research, Cmpd-1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-7-12(15)8-6-11)14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNXCPALZFPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)



